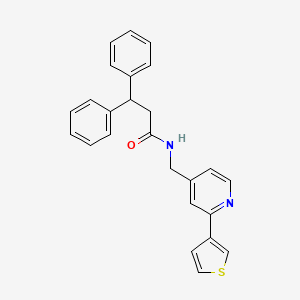

3,3-diphenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

Description

3,3-Diphenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a synthetic propanamide derivative characterized by a central propanamide backbone substituted with two phenyl groups at the 3-position and a pyridin-4-ylmethyl moiety bearing a thiophen-3-yl group at the pyridine’s 2-position. This structure combines aromatic (phenyl, thiophene) and heterocyclic (pyridine) components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3,3-diphenyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2OS/c28-25(27-17-19-11-13-26-24(15-19)22-12-14-29-18-22)16-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-15,18,23H,16-17H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNLBPHRELIUPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and pyridine intermediates, followed by their coupling with a diphenylpropanamide moiety. Key steps may include:

Formation of Thiophene Intermediate: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

Synthesis of Pyridine Intermediate: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and a β-keto ester.

Coupling Reaction: The thiophene and pyridine intermediates are then coupled with a diphenylpropanamide moiety using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for reduction reactions.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3,3-diphenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide exhibit antimicrobial properties, particularly against mycobacterial strains. A study demonstrated that certain derivatives of related compounds showed promising activity against Mycobacterium tuberculosis, highlighting the importance of structure-activity relationships (SAR) in developing effective antimycobacterial agents .

Antiviral Properties

The compound has been evaluated for its antiviral activity. Studies have shown that certain N-Heterocycles, including those with similar structures, exhibit significant antiviral effects against various viruses, including HIV and other RNA viruses . The structural modifications at specific positions on the pyridine ring can enhance the compound's efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of thiophene and pyridine moieties in its structure contributes to its biological activity by modulating interactions with biological targets. For instance, substituents on the phenyl rings can influence the compound's binding affinity and selectivity towards specific enzymes or receptors .

Case Study 1: Antimycobacterial Activity

A series of compounds structurally related to this compound were synthesized and tested for their ability to inhibit M. tuberculosis. The study revealed that modifications on the phenyl rings significantly affected their potency, with certain derivatives achieving minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | MIC (µg/mL) | Comments |

|---|---|---|

| Compound A | 0.5 | Strong activity |

| Compound B | 1.0 | Moderate activity |

| Compound C | 2.0 | Weak activity |

Case Study 2: Antiviral Activity

Another investigation focused on evaluating the antiviral properties of a series of N-Heterocyclic compounds. Compounds similar to this compound demonstrated varying degrees of activity against HIV, with some achieving EC50 values significantly lower than standard antiviral agents .

| Compound | EC50 (µM) | Viral Strain |

|---|---|---|

| Compound D | 0.20 | HIV |

| Compound E | 0.35 | DENV |

| Compound F | 0.50 | Zika |

Mechanism of Action

The mechanism of action of 3,3-diphenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyridine rings suggests that it may bind to specific sites on proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of 3,3-Diphenylpropanamide and Analogs

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility: The target compound’s 3,3-diphenyl groups enhance lipophilicity compared to analogs with sulfonyl (e.g., ) or diethylamino () substituents. This may improve membrane permeability but reduce aqueous solubility . The thiophen-3-yl group in the target compound differs from the thiophen-2-yl group in ’s analog. Positional isomerism could alter electronic properties and binding interactions with biological targets .

Heterocyclic Influence: The pyridin-4-ylmethyl group in the target compound contrasts with the piperidin-4-yl group in β'-phenyl fentanyl (). Piperidine derivatives are common in opioid receptor ligands, whereas pyridine-based structures may target kinase or enzyme active sites .

Biological Activity: While direct activity data for the target compound is unavailable, β'-phenyl fentanyl () demonstrates the pharmacological relevance of diphenylpropanamides in opioid receptor modulation. Structural differences (piperidine vs. pyridine-thiophene) suggest divergent target profiles . The diethylamino-pyridine substituent in ’s analog could enhance basicity and interactions with cationic binding pockets, a feature absent in the target compound .

Biological Activity

3,3-Diphenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the coupling of 3,3-diphenylpropanoyl derivatives with thiophene and pyridine moieties. A common method employs Meldrum's acid derivatives as coupling components, which allows for efficient formation of the amide bond while maintaining high yields .

Biological Activity

The biological activity of this compound has been evaluated across various studies. The compound has shown promise in several areas:

- Calcium Channel Inhibition : Preliminary studies indicate that related compounds exhibit inhibitory activity against T-type calcium channels with IC50 values around 0.83 μM, suggesting potential applications in managing conditions like epilepsy and chronic pain .

- Antiviral Activity : Compounds with similar structural motifs have been explored for their antiviral properties. For instance, N-Heterocycles including thiophene derivatives have demonstrated significant antiviral activity against various viruses, indicating a potential pathway for further exploration of the compound's efficacy in viral infections .

- Antimycobacterial Activity : Research on related diphenyl compounds has revealed their effectiveness against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the phenyl and pyridine rings significantly influence the biological activity. For example:

- Substituents on the pyridine ring can enhance binding affinity to biological targets.

- The presence of electron-withdrawing groups on the phenyl moiety often correlates with increased potency against target enzymes or receptors .

Case Studies

Several case studies have focused on the biological evaluation of similar compounds:

- Anti-inflammatory Properties : A study reported that a structurally similar compound exhibited potent anti-inflammatory effects with low cytotoxicity, making it a candidate for further drug development .

- In Vitro Evaluations : In vitro studies have demonstrated that derivatives of 3,3-diphenylpropanamide can inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 1: Biological Activities of Related Compounds

Q & A

Q. What synthetic strategies are effective for preparing 3,3-diphenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide, and how do reaction parameters affect yield?

The synthesis typically involves coupling 3,3-diphenylpropanoic acid with (2-(thiophen-3-yl)pyridin-4-yl)methanamine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Reaction conditions significantly influence yield:

- Substituent effects : Electron-withdrawing groups on the carboxylic acid component reduce steric hindrance, improving coupling efficiency (e.g., CF₃-substituted analogs yield 34–73% depending on steric demand) .

- Solvent and temperature : Polar aprotic solvents (DMF, DCM) at room temperature or mild heating (40–60°C) are preferred. For example, reflux in DMF increased yields by 15–20% in structurally related propanamides .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Yields for similar compounds range from 17% (bulky substituents) to 84% (linear alkyl chains) .

Q. How should nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

Key NMR features include:

- ¹H NMR :

- Amide proton (NH): δ 6.5–8.5 ppm (broad, exchangeable).

- Aromatic protons: δ 7.2–7.6 ppm (diphenyl), δ 7.0–7.5 ppm (thiophene), δ 8.0–8.5 ppm (pyridyl).

- Methylene groups: δ 3.8–4.2 ppm (CH₂ adjacent to amide nitrogen, split into quartet due to coupling).

- ¹³C NMR :

- Carbonyl (C=O): δ 170–175 ppm.

- Aromatic carbons: δ 120–140 ppm (thiophene, pyridyl), δ 125–135 ppm (diphenyl).

DEPT-135 distinguishes CH₂/CH₃ groups in the propanamide chain. Cross-validation with computational predictions (DFT) or literature data (e.g., ) resolves ambiguities .

Q. What safety protocols are critical during synthesis and handling?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.

- Storage : Dry, airtight container under inert gas (argon) at 2–8°C. Avoid light exposure to prevent decomposition .

- Spills : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. For skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic SAR strategies include:

- Pyridinyl-thiophene moiety : Replace thiophen-3-yl with electron-deficient analogs (e.g., 5-chlorothiophene) to enhance target binding via hydrophobic interactions. In related compounds, this modification improved IC₅₀ by 2-fold .

- Diphenylpropanamide backbone : Introduce para-substituents (e.g., CF₃, OCH₃) to modulate lipophilicity. Trifluoromethyl groups increase metabolic stability but may reduce solubility .

- Amide linker : Test sulfonamide or urea analogs to alter hydrogen-bonding capacity. Biological assays (e.g., enzyme inhibition, cell viability) should use standardized conditions (pH 7.4, 37°C) with positive/negative controls .

Q. What computational methods predict binding affinity to cytochrome P450 enzymes like CYP3A4?

- Molecular docking : Use AutoDock Vina with the CYP3A4 crystal structure (PDB: 8EWS). Focus on π-π stacking between the pyridinyl-thiophene moiety and Phe residues near the heme Fe .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Key metrics include root-mean-square deviation (RMSD < 2 Å) and ligand-protein hydrogen bonds.

- Validation : Compare computational binding scores with experimental IC₅₀ values from fluorescence-based enzyme assays .

Q. How can researchers resolve discrepancies in solubility data across studies?

- Standardized methods : Use the shake-flask technique in PBS (pH 7.4) and DMSO. Sonicate for 30 minutes, equilibrate for 24 hours, and quantify via UV-Vis at λ_max (e.g., 254 nm for aromatic systems).

- Hansen solubility parameters : Predict miscibility by calculating δ_d (dispersion), δ_p (polar), and δ_h (hydrogen bonding) values. Cross-validate with PXRD to exclude polymorphic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.